molecular formula C9H16N2O B599119 7-Methyl-2,7-diazaspiro[4.5]decan-6-one CAS No. 1203797-13-0

7-Methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B599119
CAS No.: 1203797-13-0
M. Wt: 168.24
InChI Key: GDSSVYWSZYKWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,7-diazaspiro[4.5]decan-6-one (CAS: 1203682-44-3 as hydrochloride salt) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7 and a ketone group at position 4. Key structural attributes include:

  • Spiro junction: The fusion of a pyrrolidine and cyclohexane ring system restricts molecular flexibility, enhancing binding specificity.
  • Substituents: A methyl group at position 7 and a ketone at position 6 contribute to its physicochemical profile (Log P: ~1.5 estimated; Polar Surface Area: ~49 Ų) .
  • Collision Cross-Section (CCS): Predicted CCS values for [M+H]⁺ and [M-H]⁻ adducts are 140.2 Ų and 141.0 Ų, respectively, indicating moderate ion mobility .

Properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-11-6-2-3-9(8(11)12)4-5-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSVYWSZYKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203797-13-0
Record name 7-methyl-2,7-diazaspiro[4.5]decan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Methyl-2,7-diazaspiro[4.5]decan-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[4.5]decan-6-one scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of 7-methyl-2,7-diazaspiro[4.5]decan-6-one with structurally related analogs, focusing on structural features , physicochemical properties , and biological activity (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula MW (g/mol) Log P PSA (Ų) Key Substituents Biological Activity (IC₅₀, μM) Source
This compound C₉H₁₆N₂O 168.24 ~1.5* ~49 Methyl (C7), ketone (C6) N/A (research chemical)
2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one C₂₄H₃₂N₄O₃ 392.53 3.45 73.45 Pyrimidinylmethyl, 4-isopropylbenzyl Anti-C. albicans biofilm: IC₅₀ = 2.70
7-{[4-(propan-2-yl)phenyl]methyl}-2-(thian-4-yl)-2,7-diazaspiro[4.5]decan-6-one C₂₃H₃₄N₂OS 386.59 3.96 23.55 Thianyl, 4-isopropylbenzyl Anti-C. albicans biofilm: IC₅₀ = 3.36
2-(4-ethylphenyl)sulfonyl-7-methyl-2,7-diazaspiro[4.5]decan-6-one C₁₇H₂₄N₂O₃S 336.45 N/A N/A Ethylphenyl sulfonyl, methyl (C7) N/A (building block)
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid C₁₁H₁₄N₂O₄ 238.24 ~0.5 ~90 Dioxo groups, acetic acid N/A (research chemical)

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Structural Diversity :

  • Substituent Effects : The 7-methyl derivative lacks the bulky aryl or heterocyclic substituents seen in biofilm-inhibiting analogs (e.g., 4-isopropylbenzyl in ), which may reduce steric hindrance but also limit target affinity.
  • Electron-Withdrawing Groups : Compounds with sulfonyl (e.g., C₁₇H₂₄N₂O₃S ) or dioxo (e.g., C₁₁H₁₄N₂O₄ ) groups exhibit higher polarity (lower Log P) compared to the methylated parent compound.

Physicochemical Properties :

  • Lipophilicity : The 7-methyl analog’s estimated Log P (~1.5) is lower than analogs with lipophilic substituents (e.g., Log P = 3.45–3.96 in ), suggesting improved aqueous solubility.
  • Polar Surface Area (PSA) : The 7-methyl compound’s PSA (~49 Ų) is intermediate between thianyl-substituted (23.55 Ų) and pyrimidinylmethyl-substituted (73.45 Ų) analogs, balancing membrane permeability and solubility .

Biological Activity :

  • While the 7-methyl derivative lacks direct antifungal data, its analogs with 4-isopropylbenzyl and heterocyclic substituents show potent anti-C. albicans activity (IC₅₀ = 2.70–3.36 μM) . This highlights the importance of bulky substituents for biofilm inhibition.
  • The hydrochloride salt form (CAS: 1203682-44-3) may enhance solubility for in vivo applications compared to neutral spiroketones .

Research Implications

  • Drug Design : The 7-methyl compound’s simplicity makes it a versatile scaffold for introducing diverse substituents (e.g., sulfonamides, heterocycles) to optimize target engagement .
  • Commercial Utility : As a building block, this compound is priced competitively (e.g., Enamine Ltd. catalog) and integrates into synthetic routes for CNS-targeting agents or antimicrobials .

Biological Activity

7-Methyl-2,7-diazaspiro[4.5]decan-6-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of two nitrogen atoms within a spiro framework, which contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₈N₂
  • Molecular Weight : 154.26 g/mol
  • IUPAC Name : 7-methyl-2,7-diazaspiro[4.5]decane
  • Structure : The compound consists of a spirocyclic structure with two interconnected rings, which enhances its potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that the compound may modulate these pathways, leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in disease processes.
  • Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways.
  • Antifungal Activity : Notably, analogs of this compound have demonstrated inhibitory effects on Candida albicans biofilm formation, presenting potential as an antifungal agent without promoting resistance .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Biological Activity Description References
Antifungal ActivityInhibits C. albicans biofilm formation and filamentation
Enzyme InhibitionPotential to inhibit enzymes involved in disease processes
Antiviral PropertiesInvestigated for antiviral effects against certain pathogens

Case Study 1: Antifungal Properties

A study screened small molecule compounds for their ability to inhibit Candida albicans biofilms. The results indicated that certain diazaspiro-decane analogs, including derivatives of this compound, effectively inhibited biofilm formation without affecting overall fungal growth or leading to resistance. These findings suggest that targeting biofilm formation could be a viable strategy for antifungal drug development .

Case Study 2: Enzyme Interaction

Research has also focused on the interaction of this compound with specific enzymes related to metabolic pathways. Preliminary results indicate that the compound may serve as a lead compound for developing inhibitors against these enzymes, potentially offering new therapeutic avenues for metabolic disorders .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Key reactions include:

  • Oxidation : Converts the compound into oxygenated derivatives.
  • Reduction : Produces various reduced forms.
  • Substitution Reactions : Allows for functional group modifications.

These reactions highlight the versatility of this compound in synthetic chemistry and its potential applications across various fields .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-Methyl-2,7-diazaspiro[4.5]decan-6-one?

Answer:
A representative synthesis involves:

  • Reagents : 1-Methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone and 4-chlorobenzohydroximoyl chloride.
  • Conditions : Reaction in benzene with triethylamine (TEA) at reflux for 5 hours.
  • Purification : Removal of TEA·HCl by filtration, solvent evaporation, column chromatography (petroleum ether:ethyl acetate, 4:1 v/v), and recrystallization (ethanol:ethyl acetate, 1:1 v/v) .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent ratios for chromatography to isolate the spirocyclic product efficiently.

Basic: How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Answer:

  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans for 16,236 reflections, refining to 4,350 independent reflections (Rint = 0.043) .
  • Refinement : Employ SHELXL for structure solution, with hydrogen atoms added geometrically (C–H = 0.93–0.98 Å) and refined isotropically. Final R-values: R1 = 0.043, wR2 = 0.111, S = 1.03 .
  • Validation : Analyze bond angles (e.g., N2 bond angles sum to 331.7°, confirming sp<sup>3</sup> hybridization) and torsional parameters (e.g., 84.2° dihedral angle between aromatic rings) .

Advanced: How can Cremer-Pople puckering parameters resolve conformational ambiguities in the diazaspiro rings?

Answer:

  • Methodology : Apply the Cremer-Pople formalism to quantify ring puckering .
    • For the dihydroisoxazole ring: Calculate amplitude (q2 = 0.220 Å) and phase angle (φ = 142.2°), indicating an envelope conformation with C1 displaced by 0.350 Å .
    • For the piperidinone ring: Use total puckering amplitude (QT = 0.574 Å) and θ = 7.5° to confirm a chair conformation .
  • Validation : Cross-reference with asymmetric displacement parameters (Δs(C1) = 1.1°) and compare to analogous spiro compounds (e.g., spiro[4.5]decan-6-one derivatives) .

Advanced: How do mass spectral fragmentation patterns aid in structural elucidation?

Answer:

  • Deuteration Studies : Isotopic labeling (e.g., 7,7-dideuteriospiro[4.5]decan-6-one) shifts fragment peaks (e.g., m/z 111 → 113), confirming fragmentation pathways originate from the saturated ring .
  • Key Fragments : Identify base peaks (e.g., m/z 97 in spiro[4.4]nona-1,6-dione corresponds to CH2=C=CHCO) and compare with theoretical spectra from computational tools .
  • Contradiction Resolution : Disambiguate isobaric fragments using high-resolution MS/MS and deuterium exchange data .

Advanced: What strategies address enantiomorph-polarity ambiguities in crystallographic refinement?

Answer:

  • Rogers’ η Parameter : Estimate chirality but note limitations (false positives in near-centrosymmetric structures) .
  • Flack’s x Parameter : Use incoherent scattering models to refine absolute configuration, ensuring convergence via least-squares methods .
  • Validation : Cross-check with anomalous dispersion effects (e.g., using Cu-Kα radiation) or independent chiral derivatization .

Basic: What analytical techniques complement crystallography for structural validation?

Answer:

  • NMR Spectroscopy : Assign <sup>13</sup>C and <sup>1</sup>H signals using 2D experiments (e.g., COSY, HSQC) to confirm spiro connectivity and methyl group environments .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm<sup>−1</sup>) and N–H bending modes (~1600 cm<sup>−1</sup>) .
  • Polarimetry : Measure optical rotation for chiral derivatives (e.g., tert-butanesulfinamide intermediates) to confirm enantiopurity .

Advanced: How are computational methods integrated with experimental data to resolve structural contradictions?

Answer:

  • DFT Optimization : Compare experimental bond lengths/angles (e.g., C–N = 1.45 Å) with B3LYP/6-31G(d) calculations to identify steric or electronic distortions .
  • Molecular Dynamics (MD) : Simulate ring puckering dynamics (e.g., pseudorotation barriers in piperidinone) to validate Cremer-Pople parameters .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to rationalize conformational preferences .

Basic: What purification strategies are critical for isolating high-purity this compound?

Answer:

  • Chromatography : Optimize silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate spirocyclic products from linear byproducts .
  • Recrystallization : Use ethanol/ethyl acetate (1:1) to remove hydrophobic impurities and enhance crystal lattice stability .
  • Quality Control : Validate purity via HPLC (e.g., >98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How do solvent and reaction conditions influence spirocyclization efficiency?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions; benzene/TEA minimizes proton exchange during imine formation .
  • Temperature : Reflux conditions (80–100°C) accelerate ring closure but require inert atmospheres to prevent oxidation .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2) to enhance cyclization rates, balancing yield and enantioselectivity .

Advanced: What are the limitations of SHELX refinement for twinned crystals of this compound?

Answer:

  • Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twin domains, refining scale factors for each component .
  • Data Quality : High redundancy (>95% completeness) is critical for resolving overlapping reflections in twin lattices .
  • Validation : Cross-validate with Hooft y parameters and Rmerge trends to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.